1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate

Description

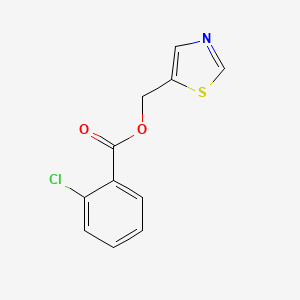

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate is a synthetic organic compound characterized by a thiazole ring substituted at the 5-position with a methyl group esterified to 2-chlorobenzoic acid. This compound is structurally analogous to pharmacologically active thiazole derivatives, which are often explored for antimicrobial, antiviral, or enzyme-inhibitory properties. Its synthesis typically involves esterification of 2-chlorobenzoyl chloride with 1,3-thiazol-5-ylmethanol under controlled conditions .

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-10-4-2-1-3-9(10)11(14)15-6-8-5-13-7-16-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKAQVHKZGNIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC2=CN=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate typically involves the reaction of 2-chlorobenzoic acid with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with the thiazole derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction temperature is typically maintained between 50-80°C, and the reaction is monitored using techniques such as gas chromatography and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chlorine atom, leading to the formation of different derivatives.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Agricultural Applications

Insecticide Development

The compound is structurally related to thiamethoxam, a neonicotinoid insecticide. Thiamethoxam acts on nicotinic acetylcholine receptors in pests, leading to paralysis and death. Research indicates that compounds similar to 1,3-thiazol-5-ylmethyl 2-chlorobenzenecarboxylate can be synthesized for use as effective insecticides against a range of agricultural pests .

Case Study: Efficacy Against Pests

In studies evaluating the effectiveness of thiamethoxam, it was found to be effective against both sucking and chewing pests. The compound's rapid absorption and distribution in target organisms suggest that derivatives like this compound could be developed with similar or enhanced efficacy .

Pharmaceutical Applications

Drug Development

Thiazole derivatives have been extensively studied for their potential in drug development. They exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific application of this compound in drug design has not been widely reported but can be inferred based on the properties of related compounds .

Case Study: Anti-inflammatory Properties

Research has demonstrated that thiazole derivatives can inhibit pro-inflammatory cytokines. For instance, studies have shown that certain thiazole compounds reduced inflammation markers in animal models, suggesting that this compound may also possess similar therapeutic effects .

Comparative Analysis of Thiazole Derivatives

To better understand the potential applications of this compound, a comparative analysis with other thiazole derivatives is beneficial.

| Compound | Application | Efficacy |

|---|---|---|

| Thiamethoxam | Insecticide | Effective against various pests |

| Clothianidin | Insecticide | Similar mechanism to thiamethoxam |

| Thiazole Derivative A | Anti-inflammatory | Reduced cytokine levels |

| Thiazole Derivative B | Antimicrobial | Effective against bacterial strains |

Mechanism of Action

The mechanism of action of 1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazol-5-ylmethyl Derivatives

Key Observations:

Substituent Complexity :

- The target compound’s simplicity (single 2-chloro substituent) contrasts with analogs bearing multi-ring systems (e.g., diphenylhexane in , Comp. l) or fused heterocycles (e.g., oxazolidine in , Comp. l). These structural differences significantly alter molecular weight, steric bulk, and solubility .

Electron-Withdrawing vs. l) .

Pharmacological Implications: Compounds with extended hydrophobic regions (e.g., 1,6-diphenylhexane in , Comp. l) may exhibit better membrane permeability but lower aqueous solubility than the target compound. Conversely, the hydroperoxy group in , Comp.

Physicochemical and Stability Profiles

Table 2: Hypothetical Property Comparison

Analysis:

- Molecular Weight : The target compound’s lower molecular weight (~255 vs. >600 for analogs) suggests advantages in bioavailability and synthetic scalability.

- Lipophilicity : The 2-chloro group moderately increases logP compared to polar analogs but remains less lipophilic than diphenylhexane derivatives, balancing solubility and membrane penetration .

- Stability : Bulky substituents in , Comp. l/m reduce ester hydrolysis rates, whereas the target compound’s simpler structure may require stabilization strategies (e.g., pH control) in formulations .

Pharmacological Activity Trends

While explicit activity data for the target compound is unavailable, structural parallels suggest:

- Antimicrobial Potential: Thiazole derivatives with chloro substituents (e.g., 2-chlorobenzene) often exhibit enhanced Gram-positive bacterial inhibition compared to non-halogenated analogs .

- Enzyme Inhibition : Carbamate-linked analogs (, Comp. l/m) show protease or kinase inhibitory activity due to urea/carbamate functional groups, which the target compound lacks. This highlights a trade-off between simplicity and target specificity .

Biological Activity

1,3-Thiazol-5-ylmethyl 2-chlorobenzenecarboxylate is a thiazole derivative characterized by its diverse biological activities, including antimicrobial, antifungal, and antiviral properties. The compound's molecular formula is with a molecular weight of 253.7 g/mol. This article examines the biological activity of this compound by reviewing its mechanisms of action, relevant case studies, and research findings.

Thiazole derivatives exhibit a variety of biological activities due to their ability to interact with multiple biochemical pathways. The specific mechanisms include:

- Antimicrobial Activity : Thiazole derivatives have shown potent effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antifungal Properties : Research indicates that these compounds can inhibit fungal growth by targeting the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.

- Antiviral Effects : Some thiazole derivatives have demonstrated efficacy in inhibiting viral replication through interference with viral enzymes and host cell interactions.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related thiazole compounds:

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives, including this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiazole derivatives against multiple bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative bacteria, significantly outperforming standard antibiotics like Oxytetracycline .

- Antifungal Screening : Another research effort focused on the antifungal activity of thiazole derivatives. Results indicated that certain modifications to the thiazole ring enhanced antifungal potency, suggesting structure-activity relationships that could guide future drug design .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound exhibited cytotoxic effects on human glioblastoma and melanoma cell lines, with IC50 values ranging from 10 to 30 µM. These findings suggest potential applications in cancer therapy .

Q & A

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., thiazole C-2 for nucleophilic attack) .

- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 (docking score ≤-7.0 kcal/mol suggests strong affinity) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How can reaction regioselectivity be controlled during functionalization of the thiazole ring?

Advanced

Regioselectivity depends on electronic and steric factors:

- Electrophilic substitution : Nitration favors the C-4 position due to electron-donating ester groups .

- Cross-coupling : Suzuki-Miyaura reactions at C-5 require Pd(PPh₃)₄ and arylboronic acids (yield >75% under inert atmosphere) .

- Protecting groups : Use Boc for amine substituents to prevent unwanted side reactions .

What strategies optimize the compound’s stability under varying storage conditions?

Q. Advanced

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C; store at 4°C in amber vials .

- Hydrolytic resistance : Avoid aqueous buffers (pH >8) to prevent ester hydrolysis; use anhydrous DMSO for stock solutions .

- Light sensitivity : UV-Vis spectra indicate absorption at 280 nm; minimize light exposure .

How can researchers analyze and mitigate byproduct formation during synthesis?

Q. Advanced

- HPLC-MS : Identify byproducts (e.g., dimerization products at m/z 564.10) using C18 columns and 0.1% formic acid/ACN gradients .

- Kinetic studies : Pseudo-first-order rate constants (kobs) reveal optimal reaction times to minimize side reactions (e.g., kobs = 0.05 min⁻¹ at 70°C) .

- Scavenger agents : Add molecular sieves to absorb HCl during esterification, reducing acid-catalyzed degradation .

What are the limitations of current biological activity data, and how can they be resolved?

Q. Advanced

- Limited in vivo data : Most studies are in vitro; prioritize rodent models for pharmacokinetics (e.g., t½ >4 h suggests oral bioavailability) .

- Mechanistic ambiguity : Use CRISPR-Cas9 knockouts to confirm target engagement (e.g., apoptosis via Bcl-2 suppression) .

- Toxicity gaps : Perform Ames tests for mutagenicity and hERG assays for cardiotoxicity .

How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic acyl substitution?

Q. Advanced

- Electron-withdrawing groups (EWGs) : The 2-chlorobenzoyl group increases electrophilicity of the ester carbonyl (ΔG‡ ~15 kcal/mol for hydroxide attack) .

- Steric effects : Bulky substituents at the thiazole C-4 reduce reaction rates (e.g., tert-butyl lowers yield by 30% vs. methyl) .

What analytical workflows are recommended for resolving contradictory spectral data?

Q. Advanced

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to resolve overlapping signals (e.g., distinguish thiazole C-5 from ester carbons) .

- XRD refinement : Apply SHELXL-97 to correct for thermal motion artifacts in crystallographic data .

- Multivariate analysis : PCA of FT-IR spectra (1700–600 cm⁻¹ range) identifies batch-to-batch variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.